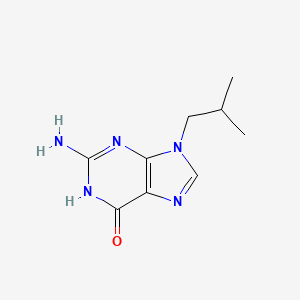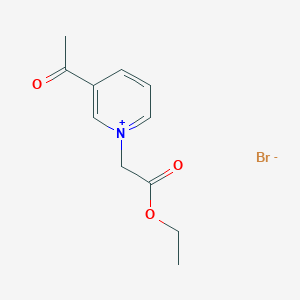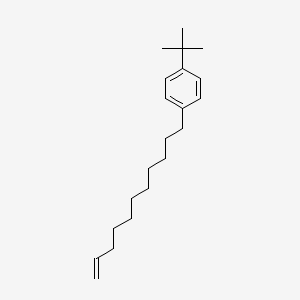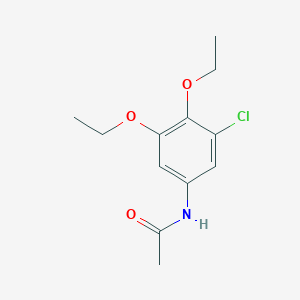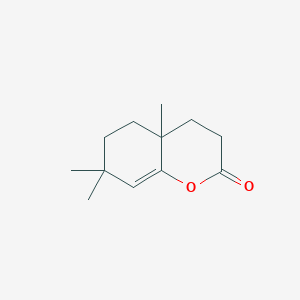
4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one is a chemical compound with a unique structure that includes a chromenone core. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. In the medical field, it is being explored for its potential therapeutic applications. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4a,7,7-Trimethyl-3,4,4a,5,6,7-hexahydro-2h-chromen-2-one can be compared with other similar compounds, such as 2-Naphthalenemethanol and (4aS,4bR,10aS)-7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydro-phenanthrene. These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific chromenone core and the resulting chemical and biological activities .
Properties
CAS No. |
91764-03-3 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4a,7,7-trimethyl-3,4,5,6-tetrahydrochromen-2-one |
InChI |
InChI=1S/C12H18O2/c1-11(2)6-7-12(3)5-4-10(13)14-9(12)8-11/h8H,4-7H2,1-3H3 |
InChI Key |
GOQJLWJTVLCFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC(=O)OC2=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)

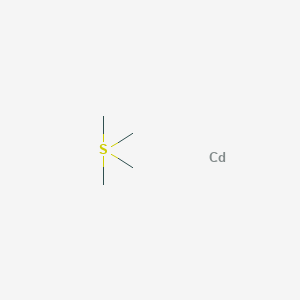

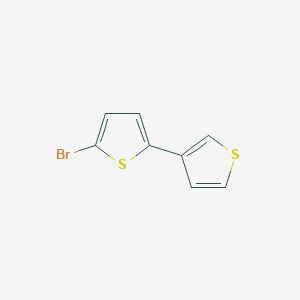
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
